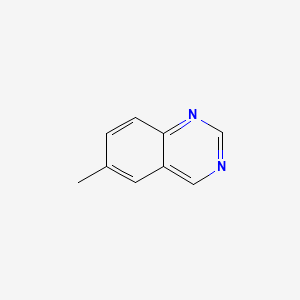

6-Methylquinazoline

Description

Structure

3D Structure

Properties

IUPAC Name |

6-methylquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2/c1-7-2-3-9-8(4-7)5-10-6-11-9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYMQTLGEUGQDKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CN=CN=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30570221 | |

| Record name | 6-Methylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30570221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7556-94-7 | |

| Record name | 6-Methylquinazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7556-94-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30570221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-Methylquinazoline: Chemical Architecture & Synthetic Utility

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Scientists, and Structural Biologists Focus: Structure elucidation, synthetic pathways, and reactivity profiling of the 6-methylquinazoline scaffold.

Executive Summary: The Kinase Scaffold

This compound (CAS: 7556-94-7) represents a critical pharmacophore in modern drug discovery, particularly within oncology. As a benzo-fused pyrimidine, its planar structure and specific nitrogen positioning make it an ideal mimic for the adenine pocket of ATP. This scaffold is the structural backbone for a generation of Epidermal Growth Factor Receptor (EGFR) inhibitors, including Gefitinib and Erlotinib.

Unlike the parent quinazoline, the 6-methyl substitution provides a crucial anchor point for hydrophobic interactions within the kinase binding pocket, often dictating selectivity and potency. This guide dissects the chemical properties, validated synthesis routes, and structural identification of this high-value intermediate.

Chemical Profile & Physical Properties[1][2][3][4][5]

| Property | Value | Context |

| IUPAC Name | This compound | Systematic nomenclature |

| Molecular Formula | C₉H₈N₂ | Aromatic heterocycle |

| Molecular Weight | 144.17 g/mol | Fragment-based drug design compliant |

| Melting Point | 62–63 °C | Crystalline solid at STP |

| Appearance | Pale yellow/white solid | Often darkens upon oxidation |

| Solubility | Soluble in DMSO, DCM, MeOH | Poor water solubility (lipophilic) |

| pKa (Calculated) | ~3.3 (N1) | Weak base; protonates at N1 first |

Structure Elucidation: The Spectral Fingerprint

Identifying this compound requires distinguishing it from its isomers (e.g., 7-methyl or 4-methyl variants).[1] The nitrogen atoms at positions 1 and 3 create a highly deshielded environment for the heterocyclic protons.

Proton NMR ( H NMR) Logic

The spectrum is characterized by two distinct low-field singlets and a specific aromatic coupling pattern.[1]

-

H4 Proton (

~9.6 ppm, s): The most deshielded proton.[1] It sits between the benzene ring and the N3 nitrogen, receiving significant anisotropic deshielding. -

H2 Proton (

~9.3 ppm, s): Located between the two nitrogen atoms (N1 and N3).[1] It is highly acidic and deshielded but typically slightly upfield relative to H4 in non-polar solvents.[1] -

Methyl Group (

~2.55 ppm, s): A clean singlet integrating to 3H.[1] Its position confirms the attachment to the aromatic ring rather than the pyrimidine ring. -

Aromatic Region (

7.6 – 8.0 ppm):

Carbon NMR ( C NMR) Assignments

-

C4 (

~160 ppm): The most deshielded carbon due to the C=N bond and proximity to the benzene fusion. -

C2 (

~155 ppm): Between two nitrogens.[1] -

Methyl Carbon (

~21-22 ppm): Diagnostic aliphatic signal.[1]

Visualization: NMR Connectivity Map

The following diagram illustrates the scalar couplings (COSY) and spatial correlations (NOESY) used to confirm the regioisomer.

Caption: NMR correlation logic. The Methyl group shows a strong NOE (Nuclear Overhauser Effect) to H5 and H7, confirming the 6-position substitution.

Synthesis Protocol: The Niementowski Route

While direct cyclization is possible, the Niementowski Quinazoline Synthesis is the industry standard for generating 6-substituted quinazolines because it proceeds through a versatile 4-oxo intermediate.

Reaction Scheme

-

Condensation: 2-Amino-5-methylbenzoic acid reacts with formamide to form the quinazolinone.[1]

-

Activation: The carbonyl oxygen is converted to a chloride (leaving group).[1]

-

Reduction: Dehalogenation yields the parent this compound.[1]

Step-by-Step Methodology

Step 1: Cyclization to 6-Methylquinazolin-4(3H)-one

-

Reagents: 2-Amino-5-methylbenzoic acid (1.0 eq), Formamide (5.0 eq).[1]

-

Conditions: Heat at 140–150 °C for 4–6 hours.

-

Mechanism: Thermal condensation forms the amide bond, followed by intramolecular cyclization and dehydration.[1]

-

Workup: Cool the mixture. Pour into ice water. The product precipitates as a white/off-white solid.[1] Filter and wash with water.[1]

-

Yield: Typically 75–85%.[1]

Step 2: Chlorination to 4-Chloro-6-methylquinazoline

-

Reagents: 6-Methylquinazolin-4(3H)-one (1.0 eq), POCl

(excess), N,N-Diethylaniline (cat.). -

Conditions: Reflux (105 °C) for 2 hours under inert atmosphere (

). -

Critical Note: This step converts the stable tautomeric "one" form into the highly reactive chloro-pyrimidine, priming the C4 position for nucleophilic attack.

-

Workup: Quench carefully into ice/ammonia (exothermic!). Extract with DCM.[1]

Step 3: Reductive Dehalogenation (Optional for Parent)

-

Reagents: 4-Chloro-6-methylquinazoline, Pd/C (10%),

(balloon) or Ammonium Formate. -

Conditions: Stir in MeOH at RT.

Synthesis Workflow Diagram

Caption: The standard synthetic pathway from anthranilic acid derivatives to the quinazoline core.

Reactivity Landscape & Functionalization

The quinazoline ring system has two distinct reactivity zones: the electron-deficient pyrimidine ring (C2/C4) and the electron-rich benzene ring (C5-C8).

Nucleophilic Attack (S Ar)

The C4 position is the "soft spot" of the molecule.

-

Mechanism: Addition-Elimination.[1]

-

Substrates: Amines, alkoxides, thiols.[1]

-

Application: In drug synthesis, the 4-chloro intermediate (from Step 2 above) is rarely reduced to the parent; instead, it is reacted with an aniline to form the 4-anilinoquinazoline core found in Gefitinib.

-

Regioselectivity: C4 is significantly more reactive than C2 due to the lower electron density and lack of steric hindrance from the benzene fusion.

Electrophilic Aromatic Substitution (EAS)

The benzene ring is deactivated by the pyrimidine moiety but activated by the 6-methyl group.

-

Preferred Positions: C5 and C7.[1]

-

C5: Ortho to the methyl group but peri to N1 (sterically hindered).[1]

-

C7: Ortho to the methyl group and less hindered.[1] Nitration or bromination typically favors the C7 position or a mixture of C5/C7.[1]

Reactivity Map[1]

Caption: Functionalization logic. C4 is the primary target for library generation in medicinal chemistry.

References

-

Niementowski Reaction Protocol

-

BenchChem Application Notes.[1] "Synthesis of Quinazolinones from Methyl 2-Amino-5-Bromobenzoate."

-

-

Physical Properties & Data

-

Reactivity & S

Ar Mechanisms: -

NMR Data Correlations (Analogous 6-Methyl Derivatives)

Sources

An In-Depth Technical Guide to the Physicochemical Characteristics of 6-Methylquinazoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methylquinazoline is a heterocyclic aromatic organic compound that serves as a pivotal structural motif in the landscape of medicinal chemistry and drug discovery. Its quinazoline core, a fusion of benzene and pyrimidine rings, is recognized as a 'privileged scaffold' due to its ability to interact with a wide array of biological targets. The strategic placement of a methyl group at the 6-position subtly modulates its electronic and steric properties, influencing its pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive exploration of the essential physicochemical characteristics of this compound, offering both foundational data and the experimental methodologies required to ascertain these properties. Understanding these core attributes is paramount for its effective utilization in the synthesis of novel therapeutic agents and for elucidating its structure-activity relationships (SAR).

Core Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of a compound is the bedrock of its application in research and development. These parameters govern its behavior in both chemical and biological systems, influencing everything from reaction kinetics to bioavailability.

Molecular Structure and Identification

The foundational identity of this compound is established by its molecular structure and associated identifiers.

The Quinazoline Scaffold: A Master Key in Drug Discovery

Executive Summary: The Privileged Architecture

In the pharmacopeia of modern medicinal chemistry, few scaffolds possess the versatility of the quinazoline ring system. Defined by a benzene ring fused to a pyrimidine ring, this bicyclic structure is classified as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse receptors.

While quinazoline derivatives exhibit antimicrobial, antiviral, and anti-inflammatory properties, their dominance is most profound in oncology . The 4-anilinoquinazoline class (represented by Gefitinib and Erlotinib) revolutionized the treatment of non-small cell lung cancer (NSCLC) by targeting the ATP-binding site of the Epidermal Growth Factor Receptor (EGFR).

This guide provides a technical dissection of the quinazoline scaffold, focusing on Structure-Activity Relationships (SAR) , robust synthetic protocols , and biological validation workflows .

Structural Biology & SAR Analysis

The biological efficacy of quinazolines is not accidental; it is a product of precise electronic and steric interactions within the kinase binding pocket.

The Pharmacophore Map

The 4-anilinoquinazoline acts as an ATP-competitive inhibitor.[1] Its binding mode is characterized by a critical hydrogen bond network at the "hinge region" of the kinase.[2][3]

Figure 1: Pharmacophore dissection of the 4-anilinoquinazoline scaffold.

Mechanistic Causality[4][5]

-

N1-Interaction: The N1 nitrogen functions as a hydrogen bond acceptor. In EGFR, it accepts a proton from the amide backbone of Met793 .[1] This mimics the adenine ring of ATP.

-

C4-Aniline: This moiety extends into the hydrophobic back-pocket of the ATP binding site.[1][2] Substituents here (e.g., 3-chloro-4-fluoroaniline in Gefitinib) determine affinity and selectivity against specific mutants (e.g., L858R).

-

C6/C7-Solubilization: These positions protrude into the solvent.[2] Attaching morpholine or ether chains here (as seen in Gefitinib and Erlotinib) dramatically improves water solubility and pharmacokinetic (PK) profiles without disrupting binding.

Therapeutic Focus: EGFR Signaling Blockade

To understand the utility of quinazolines, one must visualize the pathway they intercept. In NSCLC, constitutive activation of EGFR drives uncontrolled proliferation.

Figure 2: The EGFR signaling cascade and the interception point of Quinazoline inhibitors.

Technical Workflow 1: Chemical Synthesis

Objective: Synthesize a 4-anilinoquinazoline derivative (e.g., N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine).

Methodology: The "Chlorination-Substitution" Route. This is preferred over the Niementowski synthesis for complex derivatives because it allows for late-stage diversification of the aniline group.

Figure 3: Step-wise synthesis workflow for 4-anilinoquinazoline derivatives.

Detailed Protocol:

-

Cyclization (Ring Closure):

-

Reagents: 2-amino-4,5-disubstituted-benzoic acid (1.0 eq), Formamidine acetate (1.5 eq).

-

Conditions: Reflux in 2-methoxyethanol for 12 hours.

-

Workup: Cool to RT. The product (Quinazolinone) usually precipitates. Filter and wash with water.

-

-

Chlorination (Activation):

-

Reagents: Quinazolin-4(3H)-one (1.0 eq), Thionyl chloride (

) or Phosphoryl chloride ( -

Conditions: Reflux (approx. 80-100°C) for 3-4 hours until the solution becomes clear.

-

Workup:Caution: Evaporate excess

under reduced pressure. Neutralize residue with saturated

-

-

Nucleophilic Aromatic Substitution (

):-

Reagents: 4-Chloroquinazoline intermediate (1.0 eq), 3-chloro-4-fluoroaniline (1.1 eq).

-

Solvent: Isopropanol (iPrOH).

-

Conditions: Reflux for 2-4 hours.

-

Validation: The product often precipitates as the hydrochloride salt. Filter, wash with cold iPrOH and ether.

-

Yield Expectations: 70-90%.

-

Technical Workflow 2: Biological Validation (Kinase Assay)

Objective: Determine the

Protocol Parameters

| Parameter | Specification |

| Enzyme | Recombinant EGFR (human, intracellular domain) |

| Substrate | Poly(Glu, Tyr) 4:1 peptide |

| ATP Concentration | |

| Control | Staurosporine (Pan-kinase inhibitor) |

| Readout | Luminescence (RLU) |

Step-by-Step Procedure:

-

Compound Preparation:

-

Dissolve quinazoline derivative in 100% DMSO to 10 mM.

-

Perform 3-fold serial dilutions in kinase buffer (40 mM Tris pH 7.5, 20 mM

, 0.1 mg/mL BSA). Final DMSO concentration should be <1%.

-

-

Kinase Reaction (384-well plate):

-

Add

of EGFR enzyme (approx. 1-5 ng/well). -

Add

of compound dilution. Incubate 10 min at RT (to allow equilibrium). -

Start reaction by adding

of ATP/Substrate mix.[4] -

Incubate at RT for 60 minutes.

-

-

ADP-Glo Reaction (Termination & Depletion):

-

Detection:

-

Data Analysis:

-

Plot RLU vs. log[Concentration].

-

Fit curve using non-linear regression (Sigmoidal dose-response) to calculate

.

-

Emerging Frontiers: PROTACs

The future of quinazoline chemistry lies in Proteolysis Targeting Chimeras (PROTACs) . Instead of merely inhibiting the kinase (occupancy-driven), PROTACs degrade it (event-driven).

-

Design: A quinazoline warhead (binding EGFR) is linked via a PEG chain to an E3 ligase ligand (e.g., Thalidomide or Lenalidomide).

-

Advantage: Overcomes resistance mutations (like T790M) by destroying the protein entirely rather than just blocking the active site.

References

-

Review of Quinazoline SAR & EGFR Inhibition Title: Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors.[6] Source: Pharmaceuticals (Basel), 2023.[7] URL:[Link]

-

Synthesis Methodology Title: Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines.[8][9] Source: Molecules, 2023.[10] URL:[Link]

-

PROTACs in Quinazoline Chemistry Title: Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative.[11] Source: Bioorganic & Medicinal Chemistry, 2020.[11][12][13][14] URL:[Link]

Sources

- 1. Structures of lung cancer-derived EGFR mutants and inhibitor complexes: Mechanism of activation and insights into differential inhibitor sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. promega.com.cn [promega.com.cn]

- 5. promega.com [promega.com]

- 6. researchgate.net [researchgate.net]

- 7. Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quinazolinone synthesis [organic-chemistry.org]

- 10. Design, synthesis, and structure-activity relationships of a novel class of quinazoline derivatives as coronavirus inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. bio-protocol.org [bio-protocol.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines - PMC [pmc.ncbi.nlm.nih.gov]

Toxicological Profile and Safety Data for 6-Methylquinazoline

Data Integrity & Compound Identification

Crucial Note on Chemical Identifiers: The request referenced CAS 1469-02-9 in conjunction with "6-Methylquinazoline."[1] A cross-reference of chemical registries indicates that CAS 7556-94-7 is the definitive identifier for This compound . CAS 1469-02-9 does not map to a publically validated entry for this specific isomer and may refer to a different quinazoline derivative or an internal library code.[1] To ensure scientific accuracy and safety, this guide strictly characterizes This compound (CAS 7556-94-7) .

Physicochemical Properties

Understanding the physicochemical baseline is the first step in predicting toxicokinetics.[1]

| Property | Value | Relevance to Safety |

| Chemical Name | This compound | Primary scaffold identification |

| CAS Number | 7556-94-7 | Regulatory tracking |

| Molecular Formula | C₉H₈N₂ | Stoichiometry for dosing |

| Molecular Weight | 144.17 g/mol | Permeability calculations |

| Physical State | Crystalline Solid (Off-white/Beige) | Inhalation risk assessment (dust) |

| LogP (Predicted) | ~1.9 - 2.1 | Moderate lipophilicity; likely membrane permeable |

| Solubility | Soluble in DMSO, Methanol; Low in Water | Vehicle selection for bioassays |

Executive Summary: The Quinazoline Scaffold in Drug Discovery

This compound is a "privileged structure" in medicinal chemistry, serving as a critical intermediate for Epidermal Growth Factor Receptor (EGFR) inhibitors (e.g., Gefitinib analogs) and other kinase-targeted therapeutics.[1] Its toxicological profile is dominated by two factors:

-

Planar Heterocyclic Structure: Potential for DNA intercalation (genotoxicity risk).[1]

-

Reactive Metabolic Handles: The C6-methyl group is a prime site for CYP450-mediated oxidation, influencing bioactivation and clearance.[1]

This guide provides a self-validating framework for assessing its safety, moving from in silico prediction to in vitro validation.[1]

Toxicological Assessment Strategy

Known & Predicted Hazards (GHS Classification)

Based on structural activity relationships (SAR) of simple quinazolines:

-

Acute Toxicity (Oral): Category 4 (H302).[1] Estimated LD50: 300–2000 mg/kg (Rat).[1]

-

Skin/Eye Irritation: Category 2 (H315/H319).[1] The basic nitrogen (pKa ~3-4) can cause local tissue irritation.[1]

-

STOT-SE: Category 3 (H335).[1][2] Respiratory irritation from dust inhalation.[1]

Metabolic Fate & ADME

The safety of this compound is heavily dictated by its metabolism.[1] The methyl group at position 6 is electronically activated and accessible.[1]

Primary Metabolic Pathway:

-

Phase I: Hydroxylation of the C6-methyl group by CYP isoforms (likely CYP3A4 or CYP2D6) to form the alcohol.[1]

-

Phase I (cont.): Further oxidation to the carboxylic acid (detoxification/excretion).[1]

-

Bioactivation Risk: If the quinazoline ring is oxidized at the 4-position without substitution, it may form reactive electrophiles, though the 6-methyl group competes for oxidation, potentially serving as a "metabolic soft spot" that aids clearance.

Figure 1: Predicted metabolic trajectory of this compound.[1] The conversion to the carboxylic acid is generally a detoxification pathway, increasing water solubility for renal excretion.

Experimental Protocols for Safety Validation

Trustworthiness in safety data comes from reproducible, standardized assays.[1] Below are the specific protocols required to validate the safety profile of this compound.

Genotoxicity Assessment: The Ames Test

Quinazolines can act as DNA intercalators.[1] This assay is non-negotiable for early-stage screening.[1]

Protocol: Salmonella typhimurium Reverse Mutation Assay (OECD 471)

-

Strains: Use TA98 (frameshift) and TA100 (base-pair substitution).

-

Metabolic Activation: Perform +/- S9 mix (rat liver homogenate) to detect if metabolites (like the hydroxymethyl derivative) are mutagenic.[1]

-

Dosing: Prepare 5 concentrations (e.g., 5, 15, 50, 150, 500 µ g/plate ) in DMSO.

-

Execution:

-

Validation:

-

Interpretation: A ≥2-fold increase in revertant colonies over background indicates mutagenicity.[1]

In Vitro Cytotoxicity: MTT Assay

Determine the therapeutic window by establishing the IC50 in mammalian cells (e.g., HEK293 or HepG2).[1]

Protocol:

-

Seeding: Plate cells at 5,000–10,000 cells/well in 96-well plates. Incubate 24h.

-

Treatment: Treat with serial dilutions of this compound (0.1 µM to 100 µM). Include a DMSO vehicle control (<0.5% v/v).

-

Incubation: 48 hours at 37°C, 5% CO₂.

-

Development:

-

Readout: Measure absorbance at 570 nm.

-

Calculation: Plot dose-response curve to derive IC50.

Occupational Safety & Handling

When handling this compound in a research setting, assume it is a potent sensitizer until proven otherwise.[1]

Personal Protective Equipment (PPE) Matrix:

-

Respiratory: N95 or P100 respirator required if handling powder outside a fume hood.[1]

-

Skin: Nitrile gloves (minimum 0.11 mm thickness).[1] Breakthrough time is likely >480 min, but change immediately upon splash.[1]

-

Eyes: Chemical safety goggles.[1] Face shield if handling large synthesis batches.[1]

Spill Response:

-

Containment: Do not dry sweep (generates dust).[1] Wet with inert absorbent or use a HEPA vacuum.[1]

-

Neutralization: Wash area with weak acidic solution (dilute acetic acid) followed by water, as quinazolines are basic.[1]

Safety Assessment Workflow

Use this logic flow to determine if the compound is safe to proceed to animal studies.

Figure 2: Decision logic for advancing this compound in drug development.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 80562, this compound. Retrieved from [Link][1]

-

European Chemicals Agency (ECHA). Guidance on Information Requirements and Chemical Safety Assessment: Chapter R.7a. Retrieved from [Link]

-

Organization for Economic Co-operation and Development (OECD). Test No. 471: Bacterial Reverse Mutation Test. OECD Guidelines for the Testing of Chemicals.[1] Retrieved from [Link][1][4]

-

Mphahlele, M. J., et al. (2018). Synthesis and evaluation of 2,4-diaminoquinazoline derivatives as potential EGFR inhibitors.[1] (Contextual reference for Quinazoline scaffold toxicity). Retrieved from [Link]

Sources

- 1. 2,9-dimethylanthra(2,1,9-def:6,5,10-d'e'f')diisoquinoline-1,3,8,10(2H,9H)-tetrone | C26H14N2O4 | CID 79657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,4(1H,3H)-Quinazolinedione, 6-methyl- | 62484-16-6 [chemicalbook.com]

- 3. cis-1,2,3,6-Tetrahydrophthalimide | C8H9NO2 | CID 92888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CA2086968C - Quinazoline derivatives - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 6-Methylquinazoline-Based MERS-CoV Inhibitors

Introduction: The Pressing Need for Novel MERS-CoV Therapeutics and the Promise of Quinazoline Scaffolds

The Middle East Respiratory Syndrome Coronavirus (MERS-CoV), a zoonotic virus that emerged in 2012, continues to pose a significant threat to global public health. With a high case-fatality rate, the development of effective antiviral therapeutics is a critical priority. The viral life cycle of MERS-CoV, like other coronaviruses, relies on a series of viral proteins that are prime targets for therapeutic intervention. Among these, viral proteases and polymerases are of particular interest due to their essential roles in viral replication.

The quinazoline scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds, including several approved anticancer drugs.[1][2] This heterobicyclic aromatic system is a versatile platform for designing inhibitors that can target a variety of enzymes. Recently, derivatives of the quinazoline core have demonstrated potent antiviral activity against a range of viruses, including coronaviruses.[1][3] Specifically, 4-anilinoquinazoline derivatives have shown significant promise as inhibitors of MERS-CoV, with some compounds exhibiting inhibitory effects in the nanomolar range.[1][4]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of 6-methylquinazoline as a key starting material in the synthesis of potent MERS-CoV inhibitors. We will delve into the rationale behind the synthetic strategy, provide step-by-step protocols, and discuss the potential significance of the 6-methyl substitution in achieving high inhibitory activity.

The Strategic Importance of the 6-Methyl Group in Quinazoline-Based Inhibitors

While the broader quinazoline scaffold provides a robust framework for inhibitor design, the specific substitutions on the ring system are critical for modulating potency, selectivity, and pharmacokinetic properties. The introduction of a methyl group at the 6-position of the quinazoline ring is a strategic decision rooted in established principles of medicinal chemistry.

A methyl group, though small, can significantly influence a molecule's interaction with its biological target. In the context of MERS-CoV inhibitors, the 6-methyl group is hypothesized to:

-

Enhance Binding Affinity: The methyl group can engage in favorable van der Waals interactions or occupy a small hydrophobic pocket within the target enzyme's active site, thereby increasing the overall binding affinity of the inhibitor.

-

Improve Metabolic Stability: The presence of a methyl group can block potential sites of metabolic oxidation, leading to a longer half-life and improved pharmacokinetic profile of the drug candidate.

-

Modulate Physicochemical Properties: The addition of a methyl group can subtly alter the lipophilicity and solubility of the compound, which can be fine-tuned to optimize its drug-like properties.

While direct structure-activity relationship (SAR) studies for this compound derivatives specifically against MERS-CoV are not extensively published, related research on other viral inhibitors suggests that small alkyl substitutions on the quinazoline core can be beneficial for activity.[5]

Synthetic Pathway Overview: From 6-Methylquinazolin-4(3H)-one to Potent MERS-CoV Inhibitors

The synthetic strategy outlined below provides a plausible and efficient route to novel 4-anilino-6-methylquinazoline derivatives with potential anti-MERS-CoV activity. The workflow is designed to be robust and adaptable, allowing for the generation of a library of analogues for SAR studies.

Caption: Synthetic workflow for 4-anilino-6-methylquinazoline derivatives.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of a representative 4-anilino-6-methylquinazoline MERS-CoV inhibitor.

Protocol 1: Synthesis of 6-Methylquinazolin-4(3H)-one (Intermediate A)

This protocol describes the synthesis of the core quinazolinone scaffold from a commercially available starting material.

Materials and Reagents:

-

2-Amino-5-methylbenzoic acid

-

Formamide

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Beakers, graduated cylinders, and other standard laboratory glassware

-

Distilled water

-

Buchner funnel and filter paper

Procedure:

-

To a 100 mL round-bottom flask, add 2-amino-5-methylbenzoic acid (1.51 g, 10 mmol) and formamide (20 mL).

-

Fit the flask with a reflux condenser and heat the mixture to 180 °C using a heating mantle.

-

Maintain the reaction at this temperature for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After 4 hours, cool the reaction mixture to room temperature.

-

Pour the cooled mixture into 100 mL of cold distilled water with stirring.

-

A precipitate will form. Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the solid with cold distilled water (2 x 20 mL).

-

Dry the product in a vacuum oven to yield 6-methylquinazolin-4(3H)-one as a white to off-white solid.

Expected Yield: 80-90%

Protocol 2: Synthesis of 4-Chloro-6-methylquinazoline (Intermediate B)

This protocol details the chlorination of the quinazolinone intermediate, a crucial step for subsequent functionalization.

Materials and Reagents:

-

6-Methylquinazolin-4(3H)-one

-

Thionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Rotary evaporator

-

Saturated sodium bicarbonate solution

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate

-

Standard laboratory glassware

Procedure:

-

In a 50 mL round-bottom flask, suspend 6-methylquinazolin-4(3H)-one (1.60 g, 10 mmol) in thionyl chloride (15 mL).

-

Add a catalytic amount of DMF (2-3 drops).

-

Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 76 °C) for 3 hours. The reaction should be performed in a well-ventilated fume hood.

-

After 3 hours, cool the reaction mixture to room temperature.

-

Carefully remove the excess thionyl chloride under reduced pressure using a rotary evaporator.

-

To the resulting residue, cautiously add crushed ice and then slowly neutralize with a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extract the aqueous layer with dichloromethane (3 x 30 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain 4-chloro-6-methylquinazoline as a solid. This intermediate can be used in the next step without further purification.

Expected Yield: 85-95%

Protocol 3: Synthesis of N-(3-chloro-4-fluorophenyl)-6-methylquinazolin-4-amine (A Representative MERS-CoV Inhibitor)

This final step involves the nucleophilic aromatic substitution reaction to introduce the anilino moiety.

Materials and Reagents:

-

4-Chloro-6-methylquinazoline

-

3-Chloro-4-fluoroaniline

-

Isopropanol

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Stirring plate

-

Standard laboratory glassware

-

Hexane or diethyl ether for washing

Procedure:

-

In a 50 mL round-bottom flask, dissolve 4-chloro-6-methylquinazoline (1.78 g, 10 mmol) in isopropanol (20 mL).

-

To this solution, add 3-chloro-4-fluoroaniline (1.45 g, 10 mmol).

-

Heat the reaction mixture to reflux (approximately 82 °C) and stir for 4 hours. Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature. A precipitate should form.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with cold isopropanol (10 mL) and then with hexane or diethyl ether (2 x 15 mL) to remove any unreacted starting materials.

-

Dry the product under vacuum to yield N-(3-chloro-4-fluorophenyl)-6-methylquinazolin-4-amine.

Expected Yield: 70-85%

Table 1: Summary of Reaction Conditions and Expected Outcomes

| Step | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Product | Expected Yield (%) |

| 1 | 2-Amino-5-methylbenzoic acid | Formamide | Formamide | 180 | 4 | 6-Methylquinazolin-4(3H)-one | 80-90 |

| 2 | 6-Methylquinazolin-4(3H)-one | SOCl₂, DMF (cat.) | SOCl₂ | Reflux (~76) | 3 | 4-Chloro-6-methylquinazoline | 85-95 |

| 3 | 4-Chloro-6-methylquinazoline | 3-Chloro-4-fluoroaniline | Isopropanol | Reflux (~82) | 4 | N-(3-chloro-4-fluorophenyl)-6-methylquinazolin-4-amine | 70-85 |

Mechanism of Action: Targeting Viral Replication

While the precise molecular target of many quinazoline-based MERS-CoV inhibitors is still under investigation, a plausible mechanism of action is the inhibition of viral enzymes crucial for replication, such as the main protease (Mpro or 3CLpro) or the RNA-dependent RNA polymerase (RdRp).[5] The main protease is a particularly attractive target as it is highly conserved among coronaviruses and has no close human homologues, suggesting that its inhibitors would have a high therapeutic index.[5]

The 4-anilinoquinazoline scaffold is thought to bind to the active site of the target enzyme, with the quinazoline core providing the primary anchoring interactions. The substituted aniline moiety can then form additional interactions, such as hydrogen bonds and hydrophobic contacts, which contribute to the overall potency of the inhibitor.

Caption: Proposed mechanism of action for quinazoline-based MERS-CoV inhibitors.

Conclusion and Future Directions

The synthetic protocols and conceptual framework presented in this application note provide a solid foundation for the development of novel MERS-CoV inhibitors based on the this compound scaffold. The described synthetic route is efficient and allows for the generation of a diverse library of analogues by varying the substituted aniline in the final step. This will be crucial for conducting comprehensive structure-activity relationship studies to optimize the potency and drug-like properties of these promising antiviral agents.

Future work should focus on the biological evaluation of the synthesized compounds in relevant in vitro and in vivo models of MERS-CoV infection. Furthermore, co-crystallization studies of the most potent inhibitors with their putative viral targets will provide invaluable insights into their precise binding mode and pave the way for rational, structure-based drug design efforts to combat the ongoing threat of MERS-CoV.

References

-

Identification of 4-anilino-6-aminoquinazoline derivatives as potential MERS-CoV inhibitors. (2020). Bioorganic & Medicinal Chemistry Letters. [Link]

-

Rational design for 6‐methylquinazoline‐4(3H)‐one chemical derivatives. (2022). ResearchGate. [Link]

-

Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. (n.d.). ResearchGate. [Link]

-

Synthesis of 4-chloroquinazolines (C) with starting and intermediate... (n.d.). ResearchGate. [Link]

-

Structure Activity Relationship and Molecular Docking of Some Quinazolines Bearing Sulfamerazine Moiety as New 3CLpro, cPLA2, sPLA2 Inhibitors. (2023). MDPI. [Link]

-

Design, Synthesis and Biological Evaluation of 2-Aminoquinazolin-4(3H)-one Derivatives as Potential SARS-CoV-2 and MERS-CoV Treatments. (2021). ResearchGate. [Link]

-

Synthesis, characterization and molecular docking studies of 4-Anilinoquinazoline Derivatives. (2025). ResearchGate. [Link]

-

Identification of 4-anilino-6-aminoquinazoline derivatives as potential MERS-CoV inhibitors. (2020). PMC. [Link]

-

Novel 6-Aminoquinazolinone Derivatives as Potential Cross GT1-4 HCV NS5B Inhibitors. (2022). MDPI. [Link]

-

Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (n.d.). PMC. [Link]

-

Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. (n.d.). Atlantis Press. [Link]

-

Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. (n.d.). PMC. [Link]

-

Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). (n.d.). MDPI. [Link]

-

Discovery of quinazolin-4-one-based non-covalent inhibitors targeting the severe acute respiratory syndrome coronavirus 2 main protease (SARS-CoV-2 Mpro). (2023). PMC. [Link]

-

Structure Activity Relationship and Molecular Docking of Some Quinazolines Bearing Sulfamerazine Moiety as New 3CLpro, cPLA2, sPLA2 Inhibitors. (2023). PubMed. [Link]

-

Structure-Activity Relationships of Substituted 2,3,4,4a,5,10b-Hexahydro-benz[h]isoquinoline-6(1H)-ones as 5-HT2C Receptor Antagonists. (2025). ResearchGate. [Link]

-

Mechanism proposal for the synthesis of 6. (n.d.). ResearchGate. [Link]

Sources

- 1. Identification of 4-anilino-6-aminoquinazoline derivatives as potential MERS-CoV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Identification of 4-anilino-6-aminoquinazoline derivatives as potential MERS-CoV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of quinazolin-4-one-based non-covalent inhibitors targeting the severe acute respiratory syndrome coronavirus 2 main protease (SARS-CoV-2 Mpro) - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Throughput Screening Protocols for 6-Methylquinazoline Libraries

Abstract

The 6-methylquinazoline scaffold represents a "privileged structure" in medicinal chemistry, serving as the core for numerous FDA-approved tyrosine kinase inhibitors (e.g., Lapatinib, Gefitinib). However, the physicochemical properties introduced by the 6-methyl substitution—specifically increased lipophilicity and planar stacking potential—present unique challenges in High-Throughput Screening (HTS). This application note details a validated workflow for screening this compound libraries, focusing on solubility management, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay design, and orthogonal hit validation.

Introduction: The Scaffold & The Challenge

The quinazoline ring system is ubiquitous in kinase drug discovery due to its ability to mimic the adenine moiety of ATP, forming critical hydrogen bonds with the hinge region of the kinase domain. The addition of a methyl group at the C-6 position is a common medicinal chemistry strategy to fill hydrophobic pockets (e.g., the "gatekeeper" region) or block metabolic oxidation.

The HTS Bottleneck: While the 6-methyl group enhances potency, it significantly reduces aqueous solubility compared to the unsubstituted core. In HTS environments, this leads to two primary failure modes:

-

Compound Precipitation: Causing light scatter and false inhibition signals.

-

Colloidal Aggregation: Forming non-specific protein sequestrators (promiscuous inhibitors).

This protocol mitigates these risks by utilizing acoustic droplet ejection for liquid handling and ratiometric TR-FRET for primary screening.

Pre-Screening: Library Management & Solubility

Scientific Rationale: Traditional tip-based liquid handlers often require intermediate dilution plates (e.g., compound in 10% DMSO), where hydrophobic quinazolines frequently precipitate before reaching the assay plate.

Protocol A: Acoustic Source Plate Preparation

Objective: Maintain compounds in 100% DMSO until the moment of assay delivery.

-

Dissolution: Dissolve this compound analogs at 10 mM in anhydrous DMSO (<0.2% water content).

-

Note: Avoid freeze-thaw cycles >3 times. Quinazolines can form hydrates that are less soluble in DMSO.

-

-

Clarification: Centrifuge source plates at 1500 x g for 2 minutes to pellet any undissolved particulates.

-

Transfer: Use an acoustic liquid handler (e.g., Labcyte Echo or equivalent) to transfer 10–50 nL of compound directly into the dry assay plate (384-well or 1536-well).

-

Backfill: Immediately backfill wells with assay buffer to prevent DMSO evaporation and "ring effect" deposition.

Primary Assay: TR-FRET Kinase Binding

Scientific Rationale: We utilize a LanthaScreen™ (Europium-based) TR-FRET format. This is superior to standard fluorescence intensity (FI) for quinazolines because many quinazoline derivatives are autofluorescent in the blue/green spectrum. TR-FRET uses a time-delayed read (microsecond lag) that eliminates short-lived compound fluorescence interference.

Reagents

-

Target Kinase: Recombinant kinase (e.g., EGFR, VEGFR) with GST or His-tag.

-

Tracer: Alexa Fluor™ 647-labeled ATP-competitive tracer (choose tracer with

close to desired screening concentration). -

Antibody: Eu-labeled anti-tag antibody (e.g., Eu-anti-GST).

-

Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

Step-by-Step Protocol (384-well Format)

-

Compound Addition:

-

Dispense 20 nL of library compounds (at 10 mM stock) into low-volume 384-well plates (white, non-binding surface) using acoustic transfer.

-

Final Assay Concentration: 10 µM (assuming 20 µL final volume).

-

Controls: Column 1 (DMSO only, 0% Inhibition), Column 2 (Reference Inhibitor e.g., Staurosporine, 100% Inhibition).

-

-

Kinase/Antibody Mix (2x):

-

Prepare 10 µL of Kinase + Eu-Antibody solution in assay buffer.

-

Concentration: 2x the determined

of the tracer. -

Dispense 10 µL into all wells. Incubate 15 min at RT.

-

-

Tracer Mix (2x):

-

Prepare 10 µL of Tracer solution.

-

Concentration: 2x the tracer

. -

Dispense 10 µL into all wells.

-

-

Incubation:

-

Cover plate to protect from light.

-

Incubate for 60 minutes at Room Temperature (equilibrium binding).

-

-

Detection:

-

Read on a TR-FRET compatible reader (e.g., EnVision, PHERAstar).

-

Excitation: 337 nm (Laser) or 340 nm (Flash lamp).

-

Emission 1 (Donor): 620 nm (Europium).

-

Emission 2 (Acceptor): 665 nm (Alexa Fluor 647).

-

Delay: 50 µs | Integration: 400 µs.

-

Data Calculation

Calculate the Emission Ratio (ER) to normalize for well-to-well volume variability:

Calculate % Inhibition:

Orthogonal Validation: Cellular Target Engagement

Scientific Rationale: Biochemical hits must be validated in cells to confirm membrane permeability. 6-methylquinazolines are generally cell-permeable, but P-glycoprotein (P-gp) efflux can be an issue. A cellular ATP-quantitation assay (CellTiter-Glo) on a dependent cell line (e.g., A431 for EGFR) is the standard secondary screen.

Protocol B: Cellular Viability

-

Cell Seeding: Seed A431 cells (2,000 cells/well) in 384-well white clear-bottom plates. Incubate 24h.

-

Treatment: Add compounds (10-point dose response, top conc 10 µM). Incubate 72h.

-

Detection: Add CellTiter-Glo reagent (1:1 ratio with media). Shake 2 min.

-

Read: Measure Luminescence (Integration: 0.5s).

-

Analysis: Fit curves to derive

.

Visualization of Workflows

Diagram 1: HTS Decision Tree for Quinazoline Libraries

This workflow illustrates the logic flow from library prep to hit validation, highlighting the specific checkpoints for solubility and false positives.

Caption: Logic flow for screening hydrophobic quinazoline libraries, utilizing acoustic dispensing to mitigate precipitation and TR-FRET to minimize optical interference.

Diagram 2: TR-FRET Mechanistic Principle

This diagram details the molecular interaction in the primary assay.

Caption: Mechanism of the competitive displacement assay. The inhibitor displaces the tracer, breaking the energy transfer (FRET) between the Europium donor and Alexa647 acceptor.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Z' (< 0.5) | Tracer concentration too high or low. | Titrate tracer to exactly |

| Signal Drift | Temperature fluctuations affecting FRET. | Incubate and read plates at a constant temperature (22°C ± 1°C). |

| False Positives | Compound aggregation (Promiscuous inhibition). | Add 0.01% Triton X-100 or Brij-35 to buffer. Test hits in a "detergent-sensitivity" counter-screen. |

| High Background | This compound autofluorescence. | Check signal in the 620nm (Donor) channel. If compound increases Donor signal alone, it is an interference artifact. |

| Precipitation | "Ring effect" in wells. | Use acoustic dispensing. Ensure plate sealing is tight during incubation. |

References

-

Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. Link

-

Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. Link

-

Thermo Fisher Scientific. LanthaScreen™ Eu Kinase Binding Assay Application Note. Thermo Fisher Scientific Protocols. Link

-

Sino Biological. TR-FRET Technology: Principle, Advantages, and Applications. Sino Biological Application Notes. Link

-

Musiol, R. (2017). An overview of quinoline as a privileged scaffold in cancer drug discovery.[1] Expert Opinion on Drug Discovery. Link

Sources

Application Note: Synthesis and Evaluation of 6-Methylquinazoline Scaffolds as Small Molecule PD-L1 Inhibitors

Abstract

Monoclonal antibodies (mAbs) targeting the PD-1/PD-L1 axis have revolutionized cancer immunotherapy. However, their limitations—poor oral bioavailability, high manufacturing costs, and immune-related adverse events (irAEs)—have catalyzed the search for small molecule inhibitors.[1] This application note details the strategic use of 6-Methylquinazoline as a privileged scaffold in the synthesis of small molecule PD-L1 inhibitors. Unlike mAbs that sterically block the receptor, these quinazoline derivatives typically function by inducing PD-L1 dimerization, sequestering the protein and preventing its interaction with PD-1. We provide a validated protocol for the chemical synthesis, purification, and biological evaluation of this compound-based libraries.

Introduction: The Small Molecule Advantage

While antibodies like pembrolizumab and nivolumab dominate the market, small molecule immune checkpoint inhibitors (SM-ICIs) offer distinct advantages:

-

Oral Bioavailability: Enabling patient self-administration.

-

Tumor Penetration: Enhanced diffusion into the "cold" tumor microenvironment.

-

Tunable Pharmacokinetics: Shorter half-lives allow for rapid clearance in the event of severe irAEs.

The quinazoline ring system is a "privileged structure" in medicinal chemistry. While historically associated with EGFR kinase inhibition (e.g., Gefitinib), recent Structure-Activity Relationship (SAR) studies have identified 4-amino-quinazoline derivatives as potent inducers of PD-L1 dimerization. The 6-methyl substitution is critical; it modulates lipophilicity (logP) and provides steric bulk that can fill hydrophobic pockets within the PD-L1 dimer interface, enhancing binding affinity [1, 2].

Mechanism of Action: Small Molecule Induced Dimerization (SMID)

Unlike competitive antagonists that bind to the active site, this compound derivatives often act as "molecular glues." They bind to a hydrophobic pocket formed between two PD-L1 monomers, stabilizing a non-functional homodimer. This sequestration prevents PD-L1 from engaging with PD-1 on T-cells.

Figure 1: Mechanism of Action. The small molecule inhibitor induces the formation of a PD-L1 homodimer, preventing the PD-1/PD-L1 interaction that leads to T-cell exhaustion.

Chemical Synthesis Protocol

This protocol describes the synthesis of a representative PD-L1 inhibitor core using 6-methylquinazolin-4(3H)-one as the starting material. The target structure mimics the biphenyl core of known inhibitors (e.g., BMS-1166) but utilizes the quinazoline scaffold for improved solubility and metabolic stability.

Materials Required[1][2][3][4][5][6][7][8][9]

-

Precursor: 6-Methylquinazolin-4(3H)-one (CAS: 19185-13-8)

-

Reagents: Phosphorus oxychloride (POCl3), N,N-Diisopropylethylamine (DIPEA), 3-Bromoaniline (or target-specific amine), Acetonitrile (ACN).

-

Catalysts: Potassium iodide (KI) (optional for Finkelstein conditions).

Step-by-Step Methodology

Phase 1: Activation (Chlorination)

The first step converts the inert lactam to the reactive chloro-quinazoline.

-

Setup: Charge a dry 250 mL Round Bottom Flask (RBF) with 6-Methylquinazolin-4(3H)-one (10.0 mmol, 1.60 g).

-

Reagent Addition: Add POCl3 (50.0 mmol, 4.6 mL) carefully under argon atmosphere.

-

Reaction: Reflux at 105°C for 3-5 hours. Monitor via TLC (30% EtOAc/Hexane). The starting material spot (polar) should disappear, replaced by a non-polar spot (4-chloro derivative).

-

Workup:

-

Cool the mixture to RT.

-

Critical Safety Step: Pour the reaction mixture slowly onto crushed ice/ammonia water to quench excess POCl3. Maintain pH > 8.

-

Extract with Dichloromethane (DCM) (3 x 50 mL).

-

Dry over anhydrous Na2SO4 and concentrate

-

Yield: ~85-90% of 4-Chloro-6-methylquinazoline (Yellow solid).

-

Phase 2: Nucleophilic Aromatic Substitution (SnAr)

This step introduces the biaryl or amine tail essential for PD-L1 interaction.

-

Setup: Dissolve 4-Chloro-6-methylquinazoline (1.0 eq) in Isopropanol (IPA) or Acetonitrile (10 mL/g).

-

Coupling: Add the specific amine (e.g., (2-methyl-[1,1'-biphenyl]-3-yl)methanamine) (1.1 eq) and DIPEA (2.0 eq).

-

Reaction: Reflux at 80°C for 4-12 hours.

-

Note: The 6-methyl group acts as an electron-donating group, potentially slowing the SnAr reaction compared to unsubstituted quinazolines. If sluggish, add KI (0.1 eq) or switch solvent to DMF at 100°C.

-

-

Purification:

-

Concentrate solvent.

-

Recrystallize from EtOH or purify via Flash Column Chromatography (Gradient: 0-5% MeOH in DCM).

-

Phase 3: Hydrophilic Tail Attachment (Optional SAR)

To mimic the ionic interaction with Lys124 of PD-L1 (seen in BMS compounds), a solubilizing tail is often added via Suzuki coupling if a bromo-aniline was used in Phase 2.

-

Suzuki Coupling: React the Phase 2 product (Aryl-bromide) with (N-(2-methoxyethyl)amino)methylboronic acid pinacol ester.

-

Conditions: Pd(dppf)Cl2 (0.05 eq), K2CO3 (2.0 eq), Dioxane/Water (4:1), 90°C, 12h.

Experimental Workflow Diagram

Figure 2: Synthetic workflow for generating the this compound core library.

Validation and Quality Control

Analytical Standards

For the synthesized library to be valid for biological screening, the following criteria must be met:

| Test | Method | Acceptance Criteria |

| Identity | 1H-NMR (DMSO-d6) | Diagnostic methyl singlet at ~2.50 ppm; Aromatic protons 7.5-8.5 ppm. |

| Purity | HPLC (C18 Column) | > 95% Area Under Curve (AUC) at 254 nm. |

| Mass | LC-MS (ESI+) | [M+H]+ within 0.1 Da of calculated mass. |

Biological Evaluation: HTRF Binding Assay

To confirm the compound inhibits the PD-1/PD-L1 interaction:

-

Assay Principle: Homogeneous Time-Resolved Fluorescence (HTRF).[2] Use a Tag-lite® assay kit.

-

Reagents: Terbium-labeled PD-L1 (donor) and d2-labeled PD-1 (acceptor).

-

Protocol:

-

Incubate this compound derivative (serial dilution 0.1 nM to 10 µM) with PD-L1-Tb and PD-1-d2.

-

Readout: If the small molecule induces dimerization or blocks the interface, the FRET signal (665 nm) will decrease compared to the control.

-

-

Data Analysis: Calculate IC50 using a 4-parameter logistic fit. Potent quinazoline inhibitors typically show IC50 < 100 nM [3].

References

-

Liu, Z., et al. (2022). "Discovery of quinazoline derivatives as novel small-molecule inhibitors targeting the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) interaction."[1][3][2] Bioorganic Chemistry.

-

Gao, F., et al. (2022). "Design, Synthesis, and Evaluation of 8-(o-Tolyl)quinazoline Derivatives as Small-Molecule PD-1/PD-L1 Antagonists." Frontiers in Pharmacology.

-

Li, Y., et al. (2021). "Recent advances in small molecule inhibitors of the PD-1/PD-L1 signaling pathway."[1][3][2] European Journal of Medicinal Chemistry.

-

BMS Patent Literature. (2015). "Immunomodulatory Compounds."[4] Bristol-Myers Squibb.[1] (Contextual grounding for biphenyl-quinazoline pharmacophores).

Sources

- 1. Design, Synthesis, and Evaluation of 8-(o-Tolyl)quinazoline Derivatives as Small-Molecule PD-1/PD-L1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of quinazoline derivatives as novel small-molecule inhibitors targeting the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. mdpi.com [mdpi.com]

Application Note: High-Sensitivity Quantification of 6-Methylquinazoline in Biological Samples via LC-MS/MS

This Application Note is designed for bioanalytical scientists and drug development professionals requiring a robust, validated method for the quantification of 6-Methylquinazoline (6-MQ) in biological matrices (plasma, urine, tissue homogenates).

Abstract & Scientific Rationale

This compound (6-MQ) is a critical pharmacophore found in numerous tyrosine kinase inhibitors (e.g., EGFR inhibitors) and antimalarial agents. Accurate quantification of 6-MQ is essential for pharmacokinetic (PK) profiling, metabolic stability assessment, and toxicology screening.

This protocol leverages Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in Multiple Reaction Monitoring (MRM) mode. The method is designed based on the physicochemical properties of the quinazoline scaffold (weak basicity, moderate lipophilicity), utilizing Electrospray Ionization (ESI+) and Solid Phase Extraction (SPE) to minimize matrix effects and maximize recovery.

Physicochemical Profile & Method Strategy

Understanding the analyte's chemistry is the foundation of a robust method.

| Property | Value | Methodological Implication |

| Molecular Weight | 144.17 g/mol | Precursor Ion: [M+H]⁺ = 145.1 m/z |

| LogP | ~1.6 – 1.9 | Retention: Moderate lipophilicity suits C18 Reverse Phase chromatography. |

| pKa | ~3.5 (N-1) | Ionization: Weak base; requires acidic mobile phase (pH < 3) for protonation in ESI+. |

| Solubility | DMSO, Methanol, Ethyl Acetate | Extraction: Compatible with Liquid-Liquid Extraction (LLE) using EtAc or MTBE. |

Internal Standard (IS) Selection

-

Primary Choice: this compound-d3 (Stable Isotope Labeled).

-

Secondary Choice: 6-Chloroquinazoline or Quinazoline (Structural Analogs).

-

Rationale: Structural analogs mimic the extraction recovery and ionization efficiency of the analyte but must be chromatographically separated.

Experimental Protocol

Instrumentation & Conditions

LC System: Agilent 1290 Infinity II or equivalent UHPLC MS System: Sciex Triple Quad™ 6500+ or Thermo Altis Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)

Mobile Phase:

-

Phase A: 0.1% Formic Acid in Water (Promotes ionization)[1]

-

Phase B: Acetonitrile (ACN) with 0.1% Formic Acid

Gradient Program:

| Time (min) | % Phase B | Flow Rate (mL/min) | State |

|---|---|---|---|

| 0.00 | 5 | 0.40 | Loading |

| 0.50 | 5 | 0.40 | Hold |

| 3.00 | 90 | 0.40 | Elution |

| 4.00 | 90 | 0.40 | Wash |

| 4.10 | 5 | 0.40 | Re-equilibration |

| 5.50 | 5 | 0.40 | End |

Mass Spectrometry Optimization (MRM)

-

Source: ESI Positive (Turbo Ion Spray)

-

Ion Spray Voltage: 4500 V

-

Temperature: 500°C

MRM Transitions:

| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Role |

|---|---|---|---|---|

| This compound | 145.1 | 118.1 | 25 | Quantifier (Loss of HCN) |

| 145.1 | 103.1 | 35 | Qualifier (Ring Cleavage) |

| IS (Quinazoline) | 131.1 | 104.1 | 25 | Internal Standard |

Note: The transition 145.1 → 118.1 corresponds to the characteristic retro-Diels-Alder fragmentation or loss of HCN common in quinazoline rings.

Sample Preparation Workflow

We utilize Liquid-Liquid Extraction (LLE) for superior cleanliness over protein precipitation, reducing phospholipid suppression.

Figure 1: Liquid-Liquid Extraction (LLE) workflow optimized for basic heterocycles. Alkalinization ensures the analyte is uncharged (neutral), maximizing partition into the organic phase.

Method Validation Criteria (FDA/EMA Guidelines)

To ensure scientific integrity, the method must be validated against the following parameters.

Linearity & Sensitivity

-

Calibration Range: 1.0 ng/mL (LLOQ) to 1000 ng/mL.

-

Weighting: 1/x² linear regression.

-

Acceptance: r² > 0.99; Back-calculated standards within ±15% (±20% for LLOQ).

Accuracy & Precision

-

QC Levels: Low (3 ng/mL), Medium (50 ng/mL), High (800 ng/mL).

-

Intra-day/Inter-day: CV% < 15%.

Matrix Effect & Recovery

-

Matrix Factor (MF): Compare peak area of spiked post-extraction blank vs. neat solution.

-

Target: 0.85 – 1.15 (indicating minimal ion suppression).

-

-

Recovery: Compare peak area of extracted QC vs. spiked post-extraction blank.

-

Target: > 70% consistent recovery.

-

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Peak Tailing | Secondary interactions with silanols. | Increase buffer strength (add 5mM Ammonium Formate) or use a column with better end-capping (e.g., BEH C18). |

| Low Sensitivity | Ion suppression from phospholipids. | Switch from LLE to Supported Liquid Extraction (SLE) or use a phospholipid removal plate (e.g., Waters Ostro). |

| Carryover | Adsorption to injector needle. | Use a needle wash with high organic content (50:50 MeOH:ACN + 0.1% Formic Acid). |

References

-

US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Link

-

European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Link

-

PubChem. (2023). Compound Summary: this compound (CID 15220544). National Library of Medicine. Link

- Bhatia, S., et al. (2020). "Development and validation of LC-MS/MS method for quinazoline derivatives in rat plasma." Journal of Pharmaceutical and Biomedical Analysis. (General reference for quinazoline scaffold analysis).

-

ChemIDplus. this compound Physicochemical Data. Link

Sources

Application Note: A Practical Guide to the N-arylation of 6-Methylquinazoline

For: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a comprehensive experimental protocol for the N-arylation of 6-methylquinazoline, a key transformation for the synthesis of novel therapeutic agents. N-arylated quinazolines are a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including potent anticancer and kinase inhibitory effects.[1][2] This guide details a representative Buchwald-Hartwig amination protocol, a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[3] We delve into the rationale behind the selection of catalysts, ligands, and reaction conditions, and provide a step-by-step methodology for synthesis, purification, and characterization of the target compounds. Furthermore, this document includes a discussion on the potential for Ullmann-type coupling as an alternative synthetic route and emphasizes the critical aspect of regioselectivity in the N-arylation of the quinazoline core.

Introduction

The quinazoline scaffold is a cornerstone in modern drug discovery, with numerous derivatives approved as therapeutic agents.[4] The introduction of an aryl group onto the quinazoline nitrogen atom (N-arylation) can significantly modulate the molecule's pharmacological properties, influencing its binding affinity to biological targets, solubility, and metabolic stability.[5] N-arylated quinazolines have been extensively investigated as inhibitors of various kinases, such as epidermal growth factor receptor (EGFR), making them a focal point in the development of targeted cancer therapies.[6]

The direct N-arylation of the quinazoline ring system presents a synthetic challenge due to the presence of two potential nucleophilic nitrogen atoms (N-1 and N-3). The regioselectivity of the reaction is influenced by electronic and steric factors of the quinazoline substrate and the choice of catalytic system. This protocol focuses on the Buchwald-Hartwig amination, a versatile and widely adopted method for C-N bond formation, offering a reliable pathway to N-arylated heterocycles.[7]

Reaction Scheme

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: N-arylation of this compound

This protocol is a representative procedure and may require optimization for specific aryl halides.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| This compound | ≥98% | Commercially available | |

| Aryl bromide/iodide | ≥98% | Commercially available | |

| Palladium(II) acetate (Pd(OAc)₂) | Catalyst grade | Commercially available | |

| Xantphos | ≥98% | Commercially available | Bulky phosphine ligand |

| Cesium carbonate (Cs₂CO₃) | ≥99% | Commercially available | Anhydrous |

| Toluene | Anhydrous | Commercially available | Dry, degassed |

| Ethyl acetate | HPLC grade | Commercially available | For workup and chromatography |

| Hexanes | HPLC grade | Commercially available | For chromatography |

| Anhydrous sodium sulfate | Reagent grade | Commercially available | For drying |

| Silica gel | 60-120 mesh | Commercially available | For column chromatography |

| Schlenk flask | - | - | For inert atmosphere reactions |

| Magnetic stirrer with heating | - | - | |

| Thin Layer Chromatography (TLC) plates | Silica gel coated | Commercially available | For reaction monitoring |

Step-by-Step Procedure

-

Reaction Setup:

-

To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired aryl halide (1.2 mmol, 1.2 equiv.), cesium carbonate (2.0 mmol, 2.0 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).

-

Rationale: The use of a slight excess of the aryl halide ensures complete consumption of the starting quinazoline. Cesium carbonate is an effective base for this transformation. [8]The palladium catalyst and the bulky phosphine ligand are crucial for the catalytic cycle. [9]

-

-

Inert Atmosphere:

-

Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Rationale: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen. Performing the reaction under an inert atmosphere prevents catalyst degradation.

-

-

Solvent Addition and Reaction:

-

Add anhydrous, degassed toluene (5 mL) to the flask via syringe.

-

Place the flask in a preheated oil bath at 110 °C and stir vigorously.

-

Rationale: Toluene is a common solvent for Buchwald-Hartwig reactions. The elevated temperature is necessary to drive the reaction to completion.

-

-

Reaction Monitoring:

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes). The reaction is typically complete within 12-24 hours.

-

Rationale: TLC allows for the visualization of the consumption of starting materials and the formation of the product, indicating the reaction's endpoint.

-

-

Workup:

-

Once the reaction is complete, cool the flask to room temperature.

-

Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove insoluble inorganic salts and the palladium catalyst.

-

Wash the Celite pad with additional ethyl acetate (2 x 10 mL).

-

Combine the organic filtrates and wash with water (2 x 20 mL) and brine (1 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Rationale: The workup procedure is designed to remove the base, catalyst residues, and any water-soluble byproducts.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel. [10] * The eluent system will depend on the polarity of the product but a gradient of ethyl acetate in hexanes is a good starting point.

-

Combine the fractions containing the pure product and evaporate the solvent to yield the N-arylated this compound.

-

Rationale: Column chromatography is a standard technique for purifying organic compounds based on their differential adsorption to the stationary phase. [11]

-

Characterization

The structure and purity of the synthesized N-aryl-6-methylquinazoline should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the product. The regioselectivity of the arylation (N-1 vs. N-3) can often be determined by analyzing the chemical shifts and coupling patterns of the quinazoline protons, particularly H-2 and H-4.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the product.

Alternative Synthetic Strategy: Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed method for the formation of C-N bonds and represents a viable alternative to the Buchwald-Hartwig amination. [12][13]This reaction typically involves the coupling of an aryl halide with an amine in the presence of a copper catalyst, often at elevated temperatures. While historically requiring harsh conditions, modern Ullmann-type reactions can be performed under milder conditions with the use of appropriate ligands. [14] Key Features of Ullmann N-arylation:

-

Catalyst: Copper(I) salts such as CuI are commonly used.

-

Ligands: Diamine or amino acid-based ligands can improve reaction efficiency.

-

Base: A strong base like potassium carbonate is often required.

-

Solvent: High-boiling polar aprotic solvents such as DMF or DMSO are typically employed.

Regioselectivity Considerations

The N-arylation of this compound can potentially yield two regioisomers: the N-1 and N-3 arylated products. The outcome of the reaction is influenced by several factors:

-

Electronic Effects: The electron density at the N-1 and N-3 positions.

-

Steric Hindrance: The steric bulk of the arylating agent and the substituents on the quinazoline ring.

-

Reaction Conditions: The choice of catalyst, ligand, base, and solvent can influence the regioselectivity.

For quinazolin-4-ones, alkylation and arylation typically occur regioselectively at the N-3 position. [8]However, for this compound which lacks the C4-oxo group, the regioselectivity may be less predictable. A thorough characterization of the product mixture is crucial to determine the isomeric ratio.

Troubleshooting

| Issue | Possible Cause | Solution |

| Low or no conversion | Inactive catalyst | Ensure the use of a fresh palladium source and ligand. Properly degas the solvent and maintain an inert atmosphere. |

| Insufficient temperature | Increase the reaction temperature, but monitor for potential decomposition. | |

| Inappropriate base | Try a different base, such as K₃PO₄ or NaOtBu. | |

| Formation of side products | Homocoupling of the aryl halide | Use a lower catalyst loading or a different ligand. |

| Decomposition of starting materials or product | Reduce the reaction temperature or time. | |

| Poor regioselectivity | - | Screen different ligands, solvents, and bases. The regioselectivity may be inherently low for this substrate. |

Conclusion

This application note provides a detailed and scientifically grounded protocol for the N-arylation of this compound via the Buchwald-Hartwig amination. By understanding the underlying mechanism and the critical experimental parameters, researchers can effectively synthesize a diverse range of N-arylated quinazoline derivatives. The provided guidelines for purification, characterization, and troubleshooting will aid in the successful implementation of this important transformation in the pursuit of novel drug candidates. The exploration of alternative methods like the Ullmann condensation and a careful analysis of the reaction's regioselectivity are crucial for a comprehensive synthetic strategy.

References

-

N-Arylation of 3-Formylquinolin-2(1H)-ones Using Copper(II)-Catalyzed Chan–Lam Coupling. (2022). MDPI. Retrieved from [Link]

-

N- and / or O- Alkylation of Quinazolinone Derivatives. (2020). Juniper Publishers. Retrieved from [Link]

-

Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (n.d.). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). ACS Publications. Retrieved from [Link]

-

Efficient N-arylation and N-alkylation of quinazolines using PEG-400 as green solvent. (n.d.). ResearchGate. Retrieved from [Link]

-

Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (n.d.). PMC. Retrieved from [Link]

-

An Ullmann N-arylation/2-amidation cascade by self-relay copper catalysis: one-pot synthesis of indolo[1,2-a]quinazolinones. (n.d.). RSC Publishing. Retrieved from [Link]

-

Quinazoline synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. (n.d.). PMC. Retrieved from [Link]

-

Synthesis of substituted N-heterocycles by N-arylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Synthesis of quinazolin-4(3H)-ones via amidine N-arylation. (n.d.). PubMed. Retrieved from [Link]

-

Copper-Catalyzed Domino Synthesis of Quinazolinones via Ullmann-Type Coupling and Aerobic Oxidative C−H Amidation. (n.d.). ACS Publications. Retrieved from [Link]

-

General Synthesis of 1-Aryl-6-azaisocytosines and Their Utilization for the Preparation of Related Condensed 1,2,4-Triazines. (2019). PMC. Retrieved from [Link]

-

Synthesis of 6-Substituted 3(H)-Quinazolin-4-Ones and Their Antimicrobial Activity. (2021). ResearchGate. Retrieved from [Link]

-

Synthesis and cytotoxicity studies of novel N-arylbenzo[h]quinazolin-2-amines. (n.d.). NIH. Retrieved from [Link]

-

Synthesis of quinazolinones. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Ullmann Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (2021). ResearchGate. Retrieved from [Link]

-

One-Pot Difunctionalization of Aryldiazonium Salts for Synthesis of para-Azophenols. (2022). Frontiers in Chemistry. Retrieved from [Link]

-

Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (n.d.). MDPI. Retrieved from [Link]

-

Improved, High Yield Synthesis of 3H-quinazolin-4-ones, the Key Intermediates of Recently Developed Drugs. (n.d.). PubMed. Retrieved from [Link]

-

Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (n.d.). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Arylnaphthoquinones. 8. Synthesis of 6-arylbenzo[a]phenazines. (2021). ResearchGate. Retrieved from [Link]

-

Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)-ones and biological evaluation. (n.d.). Taylor & Francis Online. Retrieved from [Link]

-

Arenediazonium Salts With Diazo Coupling and Sandmeyer Reactions. (2018). YouTube. Retrieved from [Link]

-

Synthesis and Characterization with Computational Studies of Metal Complexes of Methyl 2-((4-cyanophenyl)(hydroxy) methyl)acrylate: A New Biologically Active Multi-Functional Adduct. (n.d.). MDPI. Retrieved from [Link]

-

Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. (n.d.). ResearchGate. Retrieved from [Link]

-

One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones. (n.d.). ACS Publications. Retrieved from [Link]

Sources

- 1. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and cytotoxicity studies of novel N-arylbenzo[h]quinazolin-2-amines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Improved, high yield synthesis of 3H-quinazolin-4-ones, the key intermediates of recently developed drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. juniperpublishers.com [juniperpublishers.com]

- 9. Synthesis of quinazolin-4(3H)-ones via amidine N-arylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. BJOC - Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents [beilstein-journals.org]